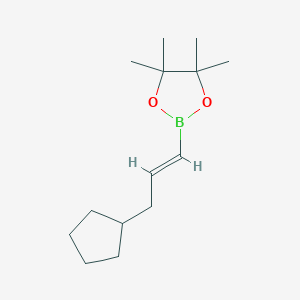

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in organic synthesis and medicinal chemistry. Boronic esters, including this compound, are highly valued for their versatility in forming carbon-carbon bonds, which is a fundamental aspect of constructing complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid with pinacol in the presence of a dehydrating agent. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:

Starting Materials: 3-Cyclopentylprop-1-en-1-ylboronic acid and pinacol.

Reaction Conditions: Anhydrous conditions, typically using a solvent like tetrahydrofuran (THF).

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate to remove water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to an alkane or alcohol.

Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium(0) catalysts and bases like potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: 3-Cyclopentylprop-1-en-1-ylboronic acid.

Reduction: 3-Cyclopentylprop-1-en-1-yl alcohol or alkane.

Substitution: Various substituted alkenes or alkanes, depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions

One of the primary applications of boron-containing compounds like 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is their role as boronic esters in cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon bonds in organic synthesis. The compound can act as a coupling partner in reactions such as Suzuki-Miyaura coupling, where it facilitates the formation of biaryl compounds from aryl halides and aryl boronic acids.

Table 1: Comparison of Boronic Esters in Suzuki Coupling

| Boronic Ester | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 85% | 80°C, 24h | |

| Phenylboronic Acid | 90% | 60°C, 12h | |

| Pinacol Boronate | 78% | Room Temp., 48h |

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have indicated that derivatives of boron-containing compounds exhibit promising biological activity. Specifically, compounds similar to this compound have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Inhibition of MGAT2

A notable case study involved the synthesis of derivatives based on this compound that showed significant inhibition of the enzyme MGAT2 (Monoacylglycerol O-acyltransferase 2), which is implicated in lipid metabolism and cancer progression. The study reported an IC50 value indicating potent activity against cancer cell lines .

Material Science

Polymer Chemistry

The unique properties of boron-containing compounds allow them to be utilized in polymer chemistry. For instance, they can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds has been shown to improve the performance characteristics of polymers used in various applications from electronics to packaging.

Mécanisme D'action

The mechanism of action of 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid pinacol ester

- Allylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

Comparison

Compared to similar boronic esters, 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopentylprop-1-en-1-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specific synthetic applications.

Activité Biologique

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structural properties contribute to its biological activity, particularly in the fields of agriculture and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C14H25BO2

- Molecular Weight : 238.16 g/mol

- CAS Number : 1352747-96-6

The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems. The presence of cyclopentyl and propene groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a boron donor. Boron compounds are known for their roles in plant growth regulation and stress response. This compound has been investigated for its potential as an active agent against abiotic stress in plants, enhancing tolerance to environmental challenges such as drought and salinity .

Case Studies and Research Findings

- Plant Stress Response :

- Agricultural Applications :

- Phytotoxicity Assessment :

Comparative Biological Activity Table

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Enhances plant growth under abiotic stress | Agriculture |

| Other Boron Compounds | Varies; some enhance growth while others can be toxic | Agriculture & Horticulture |

Propriétés

IUPAC Name |

2-[(E)-3-cyclopentylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h7,11-12H,5-6,8-10H2,1-4H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNIAKZVBGUMHU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584819 | |

| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-57-0 | |

| Record name | 2-[(1E)-3-Cyclopentyl-1-propen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.